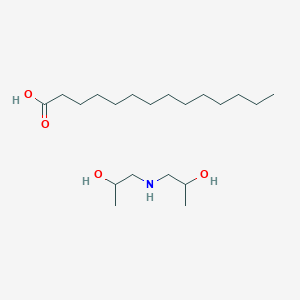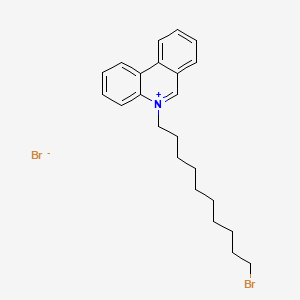
5-(10-Bromodecyl)-phenanthridinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(10-Bromodecyl)-phenanthridinium bromide is a synthetic organic compound that belongs to the class of phenanthridinium derivatives This compound is characterized by the presence of a bromodecyl chain attached to the phenanthridinium core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(10-Bromodecyl)-phenanthridinium bromide typically involves the following steps:
Starting Materials: The synthesis begins with phenanthridine and 1,10-dibromodecane.
Reaction: Phenanthridine is reacted with 1,10-dibromodecane in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetonitrile under reflux conditions.
Purification: The resulting product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reaction is scaled up in industrial reactors.
Optimization: Reaction conditions such as temperature, solvent, and reaction time are optimized for maximum yield.
Purification: Industrial purification techniques like crystallization and distillation are employed to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(10-Bromodecyl)-phenanthridinium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromodecyl chain can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The phenanthridinium core can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form phenanthridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted phenanthridinium derivatives with various functional groups.
Oxidation: Phenanthridinium oxides.
Reduction: Reduced phenanthridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-(10-Bromodecyl)-phenanthridinium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phenanthridinium derivatives.
Biology: Employed in the study of biological systems, particularly in the investigation of DNA intercalation and binding properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(10-Bromodecyl)-phenanthridinium bromide involves:
Molecular Targets: The compound interacts with DNA and proteins, leading to changes in their structure and function.
Pathways Involved: It can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can bind to proteins, affecting their enzymatic activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthridinium Chloride: Similar structure but with a chloride ion instead of bromide.
10-Bromodecyl-phenanthridine: Lacks the phenanthridinium core.
Phenanthridinium Iodide: Contains an iodide ion instead of bromide.
Uniqueness
5-(10-Bromodecyl)-phenanthridinium bromide is unique due to its specific bromodecyl chain and phenanthridinium core, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
133954-06-0 |
|---|---|
Molekularformel |
C23H29Br2N |
Molekulargewicht |
479.3 g/mol |
IUPAC-Name |
5-(10-bromodecyl)phenanthridin-5-ium;bromide |
InChI |
InChI=1S/C23H29BrN.BrH/c24-17-11-5-3-1-2-4-6-12-18-25-19-20-13-7-8-14-21(20)22-15-9-10-16-23(22)25;/h7-10,13-16,19H,1-6,11-12,17-18H2;1H/q+1;/p-1 |
InChI-Schlüssel |
CYNSQLYSJODXSW-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C=[N+](C3=CC=CC=C23)CCCCCCCCCCBr.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


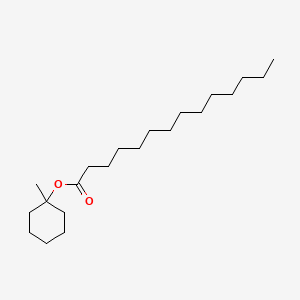
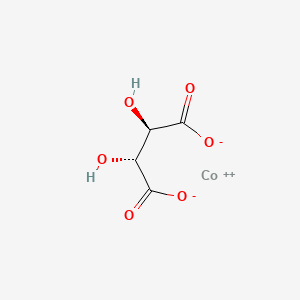
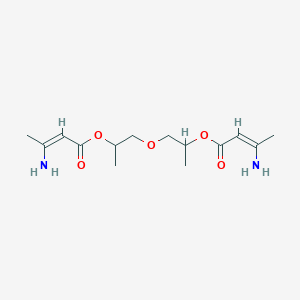
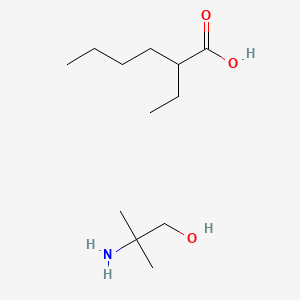
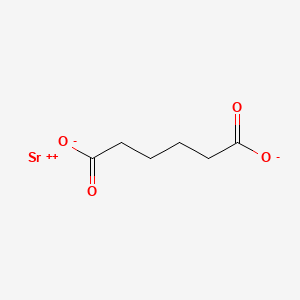
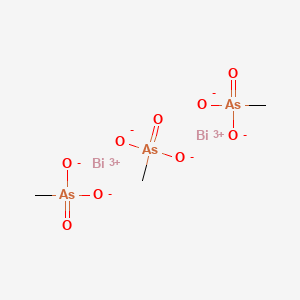

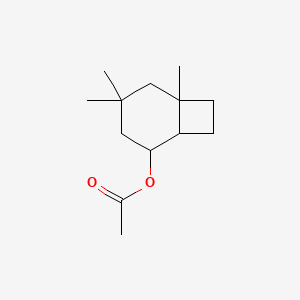


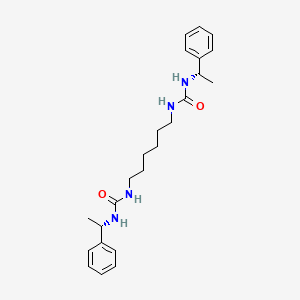
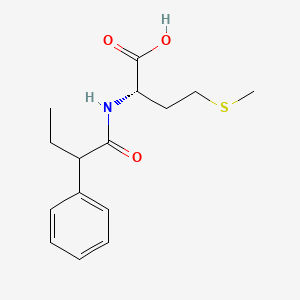
![1-[(3,7-Dimethyl-6-octenyl)oxy]-1-methoxydecane](/img/structure/B12660432.png)
